2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid
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Overview
Description
2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid, commonly known as QPA, is a novel chemical compound. It is a nitrogen-containing heterocyclic compound . The molecular formula is C19H16FN3O5S and the molecular weight is 417.41.
Synthesis Analysis
Quinoxaline, a core unit of this compound, can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline . More specific synthesis methods for this compound are not available in the retrieved papers.Scientific Research Applications
Synthesis of Organic Substrates
The research on quinolinium fluorochromate (QFC) demonstrates its utility as an oxidant for organic substrates, suggesting potential applications for related fluoro-sulfonyl benzoic acid derivatives in organic synthesis. QFC, for example, efficiently oxidizes alcohols to carbonyls and sulfides to sulfoxides, indicating that related compounds might be explored for similar oxidative transformations in sensitive environments (Chaudhuri et al., 1994).
Antibacterial Activities
A study on benzoic acid derivatives, including repaglinide and related compounds, highlights their hypoglycemic properties, which points towards the broader pharmacological applications of benzoic acid derivatives. This suggests potential for exploring antibacterial and therapeutic properties within similar chemical frameworks (Grell et al., 1998).
Anion Receptor Functionalities
Fluorinated compounds, such as calix[4]pyrrole and dipyrrolylquinoxaline derivatives, have been shown to act as neutral anion receptors with enhanced affinities and selectivities. These studies suggest that fluoro-sulfonyl benzoic acid derivatives could be explored for developing new anion receptors with potential applications in sensing and separation technologies (Anzenbacher et al., 2000).
Future Directions
Quinoxaline derivatives have been studied extensively for their pharmaceutical and industrial purposes . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance . Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has recently emerged as a modern sustainable protocol, as C-3 functionalized quinoxalin-2(1H)-ones offer robust applications in the medicinal, pharmaceutical and agriculture industry .
properties
IUPAC Name |
2-fluoro-5-(3-quinoxalin-2-yloxypyrrolidin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O5S/c20-15-6-5-13(9-14(15)19(24)25)29(26,27)23-8-7-12(11-23)28-18-10-21-16-3-1-2-4-17(16)22-18/h1-6,9-10,12H,7-8,11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJCBYOIKDSDFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC(=C(C=C4)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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